Cas no 37156-27-7 (2-(bromomethyl)-4-nitrobenzoic acid)

2-(Bromomethyl)-4-nitrobenzoic acid is a brominated aromatic carboxylic acid derivative with a nitro substituent at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The reactive bromomethyl group enables facile functionalization through nucleophilic substitution, while the nitro and carboxylic acid moieties offer additional sites for further chemical modifications. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is commonly utilized in the development of active pharmaceutical ingredients (APIs) and complex molecular architectures, where controlled reactivity and selectivity are critical. Proper handling is advised due to its potential lachrymatory and irritant properties.
2-(bromomethyl)-4-nitrobenzoic acid structure
37156-27-7 structure
Product Name:2-(bromomethyl)-4-nitrobenzoic acid
CAS No:37156-27-7
MF:C8H6BrNO4
MW:260.041541576386
MDL:MFCD16249559
CID:5241826
Update Time:2025-08-05

2-(bromomethyl)-4-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(bromomethyl)-4-nitro-
    • Lenalidomide Impurity 15
    • 2-(bromomethyl)-4-nitrobenzoic acid
    • MDL: MFCD16249559
    • Inchi: 1S/C8H6BrNO4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: SCCBWIRFJQDTIK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C([N+]([O-])=O)C=C1CBr

Experimental Properties

  • Density: 1.814±0.06 g/cm3(Predicted)
  • Boiling Point: 423.4±35.0 °C(Predicted)
  • pka: 2.73±0.32(Predicted)

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Additional information on 2-(bromomethyl)-4-nitrobenzoic acid

Compound CAS No 37156-27-7: 2-(bromomethyl)-4-nitrobenzoic Acid

The compound with CAS number 37156-27-7, commonly referred to as 2-(bromomethyl)-4-nitrobenzoic acid, is a significant organic compound with diverse applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a bromomethyl group at the 2-position and a nitro group at the 4-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

Recent studies have highlighted the potential of 2-(bromomethyl)-4-nitrobenzoic acid in the field of drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors. The bromomethyl group serves as an electrophilic site, enabling various substitution reactions that can lead to the formation of novel pharmacophores. Additionally, the nitro group at the para position contributes to the compound's electronic properties, enhancing its reactivity in certain chemical transformations.

In terms of synthesis, several methods have been reported for the preparation of 2-(bromomethyl)-4-nitrobenzoic acid. One common approach involves the bromination of a methyl-substituted benzoic acid derivative, followed by nitration at the para position. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have also been explored to optimize this process, reducing production costs and environmental impact.

The application of 2-(bromomethyl)-4-nitrobenzoic acid extends beyond drug discovery. It has been utilized as a building block in polymer chemistry, where its functional groups enable the formation of cross-linked polymers with tailored mechanical properties. Moreover, this compound has shown promise in environmental chemistry as a model compound for studying degradation pathways under various conditions. Researchers have investigated its stability under UV light and in aqueous environments, providing insights into its potential use in remediation technologies.

In conclusion, CAS No 37156-27-7, or 2-(bromomethyl)-4-nitrobenzoic acid, is a versatile compound with a wide range of applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new possibilities for this compound, its role in advancing chemical innovation is expected to grow significantly.

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